molecular formula C26H33ClN2O5 B13449154 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride

2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride

Cat. No.: B13449154
M. Wt: 489.0 g/mol
InChI Key: FDJCVHVKXFIEPJ-NFJCIPKMSA-N
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Description

Delapril hydrochloride is a pharmaceutical compound classified as an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in the treatment of hypertension and congestive heart failure. Delapril hydrochloride is known for its ability to inhibit the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and alleviating the strain on the heart .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of delapril hydrochloride involves the reaction of a compound of formula (II) with a compound of formula (III) in an organic solvent. The process may include steps such as esterification, amidation, and hydrolysis under controlled conditions .

Industrial Production Methods: Industrial production of delapril hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as differential scanning calorimetry (DSC), thermogravimetry (TG), and X-ray powder diffraction (XRPD) are employed to characterize and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Delapril hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to active metabolites.

    Reduction: Not commonly observed.

    Substitution: Involves the replacement of functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Utilizes oxidizing agents under controlled temperature and pH.

    Substitution: Requires specific catalysts and solvents to facilitate the reaction.

Major Products Formed: The primary products formed from the reactions of delapril hydrochloride include its active metabolites, 5-hydroxy delapril diacid and delapril diacid .

Scientific Research Applications

Delapril hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Delapril hydrochloride is a prodrug that is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid. These metabolites bind to and inhibit the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion, which further aids in lowering blood pressure by promoting sodium and water excretion .

Comparison with Similar Compounds

  • Captopril
  • Enalapril
  • Lisinopril

Comparison: Delapril hydrochloride differs from other ACE inhibitors like captopril and enalapril in its chemical structure and pharmacokinetic properties. It has an indanylglycine moiety, which contributes to its high lipophilicity and unique metabolic profile. Unlike captopril, which contains a sulfhydryl group, delapril hydrochloride is a nonsulfhydryl ACE inhibitor, resulting in fewer side effects such as cough .

Delapril hydrochloride’s unique properties make it a valuable option in the treatment of hypertension and heart failure, offering distinct advantages over other ACE inhibitors.

Properties

Molecular Formula

C26H33ClN2O5

Molecular Weight

489.0 g/mol

IUPAC Name

2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride

InChI

InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23+;/m0./s1

InChI Key

FDJCVHVKXFIEPJ-NFJCIPKMSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl

Origin of Product

United States

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